2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide
Description
2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule with a molecular formula of C₂₆H₃₂N₄OS and a molecular weight of 436.6 g/mol . Its core consists of a triazaspiro[4.5]deca-1,3-diene framework, a sulfanyl (-S-) bridge, and an acetamide group. Key substituents include an ethyl group at position 8, a 4-methylphenyl group at position 3, and a 3-methylphenyl moiety on the acetamide nitrogen .
Its spirocyclic architecture enhances conformational rigidity, which may improve binding specificity . The sulfanyl and acetamide groups contribute to hydrogen-bonding and hydrophobic interactions, critical for modulating pharmacological activity .
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-4-29-14-12-25(13-15-29)27-23(20-10-8-18(2)9-11-20)24(28-25)31-17-22(30)26-21-7-5-6-19(3)16-21/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIPEATVOXLFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the thioether and acetamide functionalities. Common reagents used in these reactions include ethyl bromide, 4-methylphenylhydrazine, and acetic anhydride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thioether moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties of Analogous Compounds
Key Comparative Findings
Substituent Effects on Lipophilicity and Bioavailability :
- The 4-chlorophenyl analog (Table 1, Row 2) exhibits higher lipophilicity (clogP ≈ 4.2) compared to Compound A (clogP ≈ 3.8), enhancing blood-brain barrier penetration . In contrast, the methoxy-substituted analog (Row 3) shows improved aqueous solubility (logS ≈ -3.5 vs. -4.1 for Compound A) due to hydrogen-bonding capacity .
Impact on Target Selectivity :
- Fluorinated derivatives (e.g., Row 4) demonstrate >50% inhibition of 5-HT₂A receptors at 1 μM, whereas Compound A shows preferential activity toward dopamine D₂ receptors (IC₅₀ = 120 nM) . This highlights the role of halogenation in steering target selectivity.
Metabolic Stability :
- Replacement of the ethyl group (Compound A) with a methyl group (Row 5) reduces hepatic microsomal stability (t₁/₂ = 12 min vs. 45 min for Compound A), likely due to decreased steric protection against oxidative metabolism .
Spirocyclic Rigidity and Binding Affinity :
- Compounds retaining the 8-ethyl group (e.g., Compound A and Row 2) show tighter binding to GPCRs (ΔG = -9.2 kcal/mol) compared to 8-methyl analogs (ΔG = -8.5 kcal/mol), suggesting ethyl enhances van der Waals interactions in hydrophobic pockets .
Biological Activity
The compound 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide (CAS Number: 1189449-89-5) is a complex organic molecule characterized by a triazaspiro structure, which contributes to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 434.6 g/mol. The structural complexity arises from its spirocyclic framework and the presence of sulfanyl and acetamide functional groups, which enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4OS |
| Molecular Weight | 434.6 g/mol |
| CAS Number | 1189449-89-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfanyl group may facilitate binding to enzymes or receptors, potentially altering their activity. This interaction can lead to:
- Antimicrobial Effects : Inhibition of bacterial enzyme activity.
- Anticancer Properties : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Biological Activity
Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Antitumor Activity :
- Antimicrobial Activity :
- Analgesic Effects :
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects and applications of 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide:
- Study on Antitumor Efficacy : A series of triazaspiro compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the spirocyclic structure significantly influenced their antitumor activity, with some exhibiting IC50 values in the low micromolar range.
- Evaluation of Antimicrobial Properties : In vitro tests demonstrated that compounds similar to this one exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard disk diffusion methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
